![molecular formula C22H19ClN4O2 B2728975 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 941876-95-5](/img/no-structure.png)

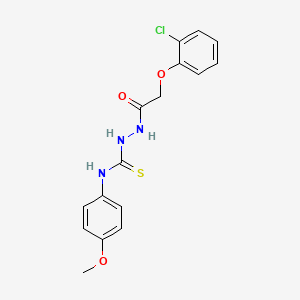

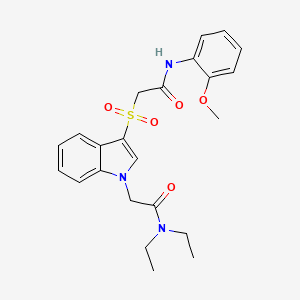

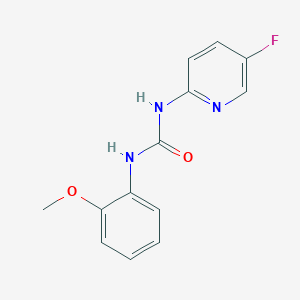

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide” is a chemical compound with a complex structure . Unfortunately, there’s no detailed description available for this compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including compounds structurally related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide, play a pivotal role in medicinal chemistry due to their pharmacophore properties. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. This versatility in synthesis and widespread biological activities underline the significance of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Environmental Impact of Chlorophenols

While not directly related to the specific chemical structure of interest, research on chlorophenols, which share the chlorophenyl group, provides insight into environmental considerations. Chlorophenols are known as precursors to dioxins in chemical processes and are a concern due to their persistence and potential toxicity in the environment. This understanding of chlorophenol behavior and transformation in various conditions, including their role in forming more stable and potentially toxic derivatives, offers a broader perspective on the environmental fate of chlorinated organic compounds (Peng et al., 2016).

Parabens and Environmental Persistence

The study of parabens, which contain phenolic structures similar to the chlorophenyl component, reveals their widespread use as preservatives and their consistent presence at low levels in various environmental matrices due to their stability and usage patterns. This research on the occurrence, fate, and behavior of parabens in aquatic environments can inform the understanding of how structurally related compounds might behave in similar contexts, highlighting the importance of considering the environmental persistence and potential impacts of synthetic compounds (Haman et al., 2015).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The hydrazone is then reacted with 4-ethylbenzoyl chloride to form the corresponding benzoyl hydrazone. The benzoyl hydrazone is then cyclized with triethyl orthoformate to form the pyrazolopyrazine ring. The resulting compound is then reacted with N-(4-ethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "4-ethylbenzoyl chloride", "triethyl orthoformate", "N-(4-ethylphenyl)acetamide" ], "Reaction": [ "4-chlorophenylhydrazine is reacted with ethyl acetoacetate in ethanol to form 4-chlorophenylhydrazone.", "4-chlorophenylhydrazone is reacted with 4-ethylbenzoyl chloride in the presence of triethylamine to form the corresponding benzoyl hydrazone.", "The benzoyl hydrazone is cyclized with triethyl orthoformate in the presence of acetic acid to form the pyrazolopyrazine ring.", "The resulting compound is then reacted with N-(4-ethylphenyl)acetamide in the presence of triethylamine and acetic anhydride to form the final product." ] } | |

CAS-Nummer |

941876-95-5 |

Produktname |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide |

Molekularformel |

C22H19ClN4O2 |

Molekulargewicht |

406.87 |

IUPAC-Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C22H19ClN4O2/c1-2-15-3-9-18(10-4-15)24-21(28)14-26-11-12-27-20(22(26)29)13-19(25-27)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,24,28) |

InChI-Schlüssel |

PXZIVBWTNWRIGL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)

![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)